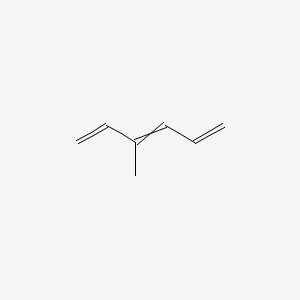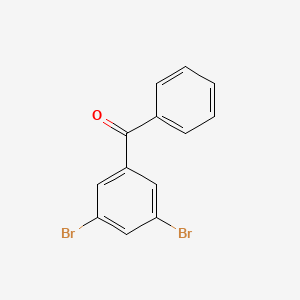
(3,5-Dibromophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the 3 and 5 positions of one of the phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 3,5-dibromobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, usually in a solvent like dichloromethane, at a temperature range of 0-5°C .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dibromophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of (3,5-Dibromophenyl)(phenyl)methanol.
Oxidation: Formation of (3,5-Dibromophenyl)(phenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(3,5-Dibromophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dichlorophenyl)(phenyl)methanone
- (3,5-Difluorophenyl)(phenyl)methanone
- (3,5-Diiodophenyl)(phenyl)methanone
Uniqueness
Compared to its analogs, (3,5-Dibromophenyl)(phenyl)methanone exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in synthetic chemistry and material science .
Propiedades
Número CAS |
51339-41-4 |
|---|---|
Fórmula molecular |
C13H8Br2O |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
(3,5-dibromophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
HSSKSBDTYLXIDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


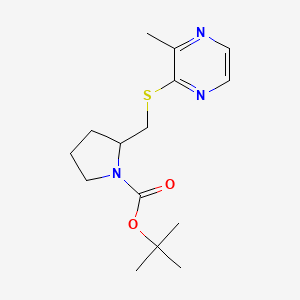

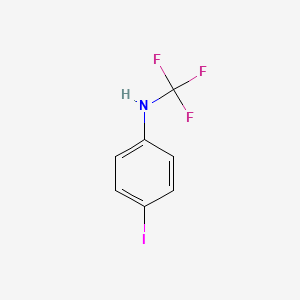
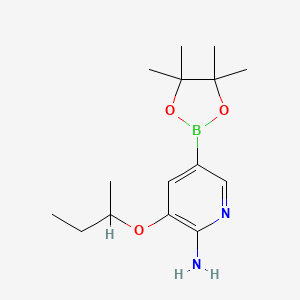

![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
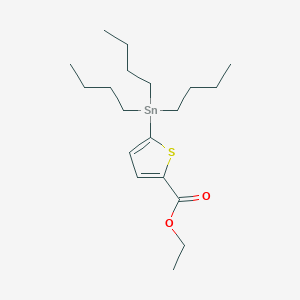
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
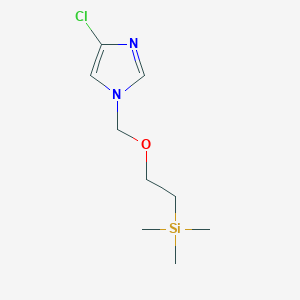
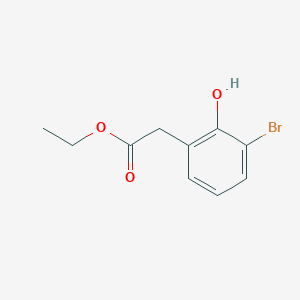

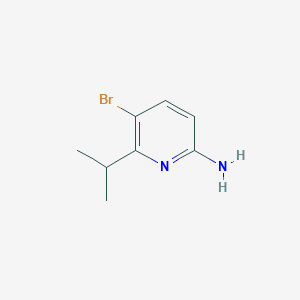
![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)
